molecular formula C14H14FNO4S B5662707 N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B5662707
M. Wt: 311.33 g/mol
InChI Key: ZRROZGHOLZPTON-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents . The presence of the fluorophenyl group might contribute to the compound’s reactivity and potential biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized through the reaction of a sulfonyl chloride with an amine . The presence of the fluorophenyl and methoxy groups might require additional steps or considerations during synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluorine atom at the 3-position and methoxy groups at the 2 and 5-positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. These could affect the compound’s participation in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could contribute to its solubility in water, while the fluorine atom could affect its reactivity .

Scientific Research Applications

Pharmaceutical Research

“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” has potential applications in pharmaceutical research due to its structural similarity to compounds that exhibit various biological activities. Indole derivatives, which share a common structural motif with this compound, are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This suggests that “N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” could be a valuable scaffold for developing new therapeutic agents.

Biotechnological Applications

In biotechnology, enzymes such as alcohol dehydrogenases (ADHs) are used for the synthesis of chiral pharmaceutical intermediates . The compound could be utilized in the design of ADH inhibitors or modulators, which can help in the dynamic kinetic resolution of racemic substrates, thereby contributing to the production of enantiomerically pure chemicals.

Environmental Applications

Sulfonamides, including derivatives similar to “N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide,” have been used as antibacterial agents for decades . Research into the environmental impact of such compounds is crucial, as they can contribute to the development of antibacterial coatings or be used in water treatment processes to eliminate harmful pathogens.

Industrial Uses

The compound’s structural features make it a candidate for use in the synthesis of other industrial chemicals. For example, it could be used in the Suzuki–Miyaura coupling reactions as a boron reagent, which is a widely applied method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of the sulfonamide group, it could be of interest in the development of new pharmaceutical agents .

properties

IUPAC Name

N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRROZGHOLZPTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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